BenchChemオンラインストアへようこそ!

(2R)-5-bromo-2-methylpentanoic acid

Chiral Building Block Asymmetric Synthesis Stereochemical Purity

For asymmetric synthesis requiring defined stereochemistry, (2R)-5-bromo-2-methylpentanoic acid (CAS 17142-61-9) is the only choice. This enantiopure (R)-configured ω-bromo carboxylic acid avoids costly resolution steps and ensures correct absolute configuration in downstream products like ACE inhibitors and amino acid derivatives. Its chiral α-methyl branch and terminal bromine enable efficient nucleophilic coupling and X-ray phasing. Trust this single-enantiomer building block for reproducible stereochemical outcomes in medicinal chemistry and fragment-based drug design.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 17142-61-9
Cat. No. B6598872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-5-bromo-2-methylpentanoic acid
CAS17142-61-9
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(CCCBr)C(=O)O
InChIInChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
InChIKeyGDYGMDZCBUYAIK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (2R)-5-Bromo-2-methylpentanoic Acid (CAS 17142-61-9): Baseline Chemical and Regulatory Profile


(2R)-5-Bromo-2-methylpentanoic acid is a chiral, ω-brominated, α-methyl-branched carboxylic acid (C6H11BrO2; MW: 195.05 g/mol) with a single defined stereocenter in the (R)-configuration [1]. The molecule contains a terminal bromoalkyl chain and a carboxylic acid group, positioning it as a versatile chiral building block for asymmetric synthesis [1]. Its computed XLogP3 of 1.8 and topological polar surface area (TPSA) of 37.3 Ų influence partition behavior across solvents and membranes [1]. Commercial availability is typically at 98% purity from specialist research chemical suppliers, with the (R)-enantiomer being a non-racemic, enantiopure synthon distinct from the racemic mixture (CAS 101257-26-5) and the (S)-enantiomer (CAS 17155-22-5) .

Why Generic Substitution of (2R)-5-Bromo-2-methylpentanoic Acid with Achiral or Opposite-Enantiomer Analogs Fails in Chiral Synthesis


In synthetic schemes requiring enantiopure intermediates, substituting the (R)-enantiomer with the racemic mixture (±) or the (S)-antipode introduces pharmacologically and synthetically distinct entities that can derail stereochemical outcomes. The defined (R)-configuration at the 2-position carbon is essential for inducing or preserving chirality in downstream products such as amino acid derivatives or enzyme inhibitor precursors [1][2]. While the racemic variant (CAS 101257-26-5) shares identical molecular weight and connectivity, it lacks a defined stereocenter count, rendering it unsuitable for asymmetric synthesis without additional resolution steps [3]. Similarly, the (S)-enantiomer, despite sharing all computed physicochemical properties, will produce products with opposite absolute configuration, which is unacceptable in medicinal chemistry programs where stereochemistry determines target binding. The following quantitative evidence catalog details these critical, though limited, differentiable attributes.

Quantitative Differential Evidence for (2R)-5-Bromo-2-methylpentanoic Acid Against Key Analogs


Enantiomeric Configuration: Defined (R)-Stereocenter vs. Racemic Mixture

The (2R)-enantiomer possesses a defined atom stereocenter count of 1 (R-configuration), confirmed by the InChI stereo layer '/t5-/m1/s1' [1]. In contrast, the racemic mixture (CAS 101257-26-5) has 0 defined and 1 undefined stereocenter, indicating an unresolved equimolar mixture of (R) and (S) forms [2]. Procurement of the (R)-enantiomer eliminates the need for subsequent chiral resolution, which is critical for stereospecific synthetic pathways.

Chiral Building Block Asymmetric Synthesis Stereochemical Purity

Computed Lipophilicity (XLogP3): (2R)-Enantiomer vs. De-Brominated Analog

The computed XLogP3 of the (2R)-enantiomer is 1.8, driven by the presence of the terminal bromine atom [1]. In contrast, the de-brominated analog 2-methylpentanoic acid (CAS 97-61-0, MW 116.16 g/mol) exhibits a significantly lower XLogP3 of approximately 1.1 [2]. This difference in lipophilicity impacts partitioning behavior and may influence bioavailability or membrane permeability when the compound is used as an intermediate.

Lipophilicity Physicochemical Properties Lead Optimization

Topological Polar Surface Area (TPSA): Brominated vs. Non-Brominated Comparison

The (2R)-enantiomer has a computed TPSA of 37.3 Ų, a value identical to the racemic mixture and the (S)-enantiomer, but lower than the corresponding ω-hydroxy analog (predicted TPSA ~57.5 Ų for 5-hydroxy-2-methylpentanoic acid) [1][2]. The lower TPSA, attributable to the bromine replacement of the hydroxyl group, suggests improved passive membrane permeability for downstream derivatives.

Drug-Likeness Polar Surface Area ADME Properties

Purity Specification: Consistent 98% Purity Across Enantiomers from Specialist Suppliers

Both the (R)-enantiomer (CAS 17142-61-9) and (S)-enantiomer (CAS 17155-22-5) are available at 98% purity from specialist research suppliers as confirmed by publicly accessible product specification pages . While the purity specification is identical, the key procurement differentiator is the defined stereochemistry: the (R)-enantiomer ensures consistent chiral purity, whereas the racemic mixture's purity does not report enantiomeric excess, introducing stereochemical heterogeneity.

Chemical Purity Quality Control Procurement Specification

Optimal Application Scenarios for (2R)-5-Bromo-2-methylpentanoic Acid in Scientific Research


Chiral Building Block for α-Methyl Amino Acid Analogs

The (R)-configuration at the α-position is essential for synthesizing single-enantiomer 2-methyl amino acid derivatives, such as N5-hydroxy-2-methylarginine analogs, where stereochemistry is critical for biological activity [1]. The bromine at the ω-position serves as a leaving group for nucleophilic substitution, enabling efficient coupling with protected amines or other nucleophiles.

Intermediate for Protease or ACE Inhibitor Synthesis

ω-Bromo-substituted pentanoic acids are established intermediates in the preparation of angiotensin-converting enzyme (ACE) inhibitors and elastase inhibitors [2]. The (2R)-enantiomer provides the specific stereochemistry required for these pharmacophores, and its defined configuration avoids the time and cost associated with resolving a racemic intermediate.

Deuterated or Halogenated Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 195.05 g/mol and XLogP3 of 1.8, the compound fits fragment-like physicochemical criteria (MW < 300, logP ≤ 3) [3]. The heavy bromine atom provides anomalous scattering for X-ray crystallography, making it a viable fragment for soaking studies in structure-based drug design, particularly when stereochemical information is required.

Quote Request

Request a Quote for (2R)-5-bromo-2-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.